デベンゾイルガロイルパエオニフロリン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Debenzoylgalloylpaeoniflorin has a wide range of scientific research applications:

Chemistry: It is studied for its unique chemical properties and potential as a precursor for synthesizing other bioactive compounds.

Biology: Its antioxidant and anti-inflammatory properties make it a subject of interest in biological research, particularly in understanding cellular protection mechanisms.

Medicine: It has potential therapeutic applications in treating conditions related to oxidative stress and inflammation.

Industry: It is used in the development of natural antioxidants and anti-aging products in the cosmetic industry

作用機序

Target of Action

Debenzoylgalloylpaeoniflorin’s primary targets appear to be the AMP-activated protein kinase (AMPK) and activating transcription factor 2 (ATF2) . AMPK is an enzyme that plays a role in cellular energy homeostasis, largely to activate glucose and fatty acid uptake and oxidation when cellular energy is low . ATF2 is a transcription factor that is a member of the leucine zipper family of DNA-binding proteins .

Mode of Action

Debenzoylgalloylpaeoniflorin interacts with its targets through the AMPK/miR-299-5p/ATF2 axis . It appears to regulate this axis, thereby inhibiting the proliferation and metastasis of non-small cell lung cancer cells . Specifically, it has been observed to decrease ATF2 mRNA and protein levels in A549 cells .

Biochemical Pathways

The compound affects the AMPK signaling pathway . This pathway is involved in the regulation of energy balance and is activated by increases in the cellular AMP:ATP ratio . Debenzoylgalloylpaeoniflorin’s regulation of the AMPK/miR-299-5p/ATF2 axis suggests it may influence this pathway and its downstream effects .

Result of Action

Debenzoylgalloylpaeoniflorin has been observed to have significant cytotoxic effects on A549 cells and H1299 cells, inhibiting their clonality, invasion, and metastasis . It also inhibited the tumor growth of non-small cell lung cancer cell mouse xenografts in vivo . These results suggest that the compound’s action leads to molecular and cellular effects that inhibit the proliferation and metastasis of non-small cell lung cancer cells .

生化学分析

Biochemical Properties

It is known that Debenzoylgalloylpaeoniflorin interacts with various enzymes, proteins, and other biomolecules

Cellular Effects

Debenzoylgalloylpaeoniflorin has been found to have significant cytotoxic effects on A549 cells and H1299 cells, which are types of non-small cell lung cancer cells . It inhibits the clonality, invasion, and metastasis of these cells in vitro . Debenzoylgalloylpaeoniflorin also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Debenzoylgalloylpaeoniflorin involves the regulation of the miR-299-5p/ATF2 axis in A549 cells via the AMPK signaling pathway . This regulation results in the inhibition of the proliferation and metastasis of non-small cell lung cancer cells .

Temporal Effects in Laboratory Settings

It is known that Debenzoylgalloylpaeoniflorin has long-term effects on cellular function

Dosage Effects in Animal Models

The effects of Debenzoylgalloylpaeoniflorin vary with different dosages in animal models

Metabolic Pathways

It is known that Debenzoylgalloylpaeoniflorin interacts with various enzymes and cofactors

Transport and Distribution

It is known that Debenzoylgalloylpaeoniflorin interacts with various transporters or binding proteins

Subcellular Localization

It is known that Debenzoylgalloylpaeoniflorin may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of debenzoylgalloylpaeoniflorin typically involves the extraction from natural sources such as the root bark of Paeonia suffruticosa. The extraction process includes several steps such as drying, grinding, and solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques .

Industrial Production Methods

Industrial production of debenzoylgalloylpaeoniflorin follows similar extraction and purification processes but on a larger scale. Advanced techniques like ultra-fast liquid chromatography quadrupole time-of-flight mass spectrometry (UFLC-Q-TOF-MS) are employed to ensure high purity and yield .

化学反応の分析

Types of Reactions

Debenzoylgalloylpaeoniflorin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: It can undergo substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of galloyl derivatives, while reduction can yield simpler glycosides .

類似化合物との比較

Similar Compounds

Paeoniflorin: Another monoterpene glycoside found in Paeonia species, known for its anti-inflammatory and neuroprotective properties.

Oxypaeoniflorin: A derivative of paeoniflorin with similar biological activities.

6’-O-galloylpaeoniflorin: Known for its anti-cancer properties, particularly in non-small cell lung cancer.

Uniqueness

Debenzoylgalloylpaeoniflorin is unique due to its specific combination of antioxidant and anti-inflammatory properties, making it a valuable compound for both scientific research and industrial applications. Its ability to modulate multiple biological pathways sets it apart from other similar compounds .

生物活性

Debenzoylgalloylpaeoniflorin (DBGP) is a compound derived from the Paeonia species, particularly Paeonia × suffruticosa, known for its diverse biological activities. This article reviews the current understanding of DBGP's biological activities, including its antioxidant, anti-inflammatory, anticancer, and hepatoprotective effects, supported by recent research findings and case studies.

DBGP belongs to the class of galloyl derivatives and exhibits various pharmacological properties attributed to its ability to modulate multiple biochemical pathways. The compound is structurally related to other bioactive constituents found in Paeonia, such as paeoniflorin and paeonol, which have been extensively studied for their therapeutic effects.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈O₇ |

| Molecular Weight | 342.33 g/mol |

| Solubility | Soluble in ethanol and water |

| Extraction Source | Paeonia × suffruticosa |

Antioxidant Activity

DBGP has demonstrated significant antioxidant properties, which are essential in combating oxidative stress—a key factor in various diseases. In vitro studies indicate that DBGP can scavenge free radicals effectively, thereby reducing oxidative damage to cells.

- Case Study : A study evaluated the antioxidant capacity of DBGP using the DPPH radical scavenging assay, revealing an IC50 value comparable to that of established antioxidants like ascorbic acid .

Anti-inflammatory Effects

Research has shown that DBGP exerts anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes. It modulates pathways involving nuclear factor kappa B (NF-κB) and cyclooxygenase-2 (COX-2), leading to decreased expression of inflammatory markers.

- Mechanism : DBGP suppresses the phosphorylation of I-κBα, preventing NF-κB translocation to the nucleus and subsequent transcription of inflammatory genes .

Anticancer Activity

DBGP exhibits promising anticancer properties through various mechanisms:

- Induction of Apoptosis : Studies indicate that DBGP can induce apoptosis in cancer cell lines by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2 .

- Inhibition of Metastasis : DBGP has been shown to inhibit the migration and invasion of cancer cells, particularly in breast and liver cancer models .

Table 2: Summary of Anticancer Activities

| Cancer Type | Effect | Mechanism |

|---|---|---|

| Breast Cancer | Induces apoptosis | Upregulation of Bax |

| Liver Cancer | Inhibits cell proliferation | Downregulation of Bcl-2 |

| Colon Cancer | Suppresses metastasis | Inhibition of COX-2 |

Hepatoprotective Effects

DBGP has also been investigated for its hepatoprotective properties. It reduces liver damage by modulating oxidative stress markers and inflammatory responses in hepatocytes.

特性

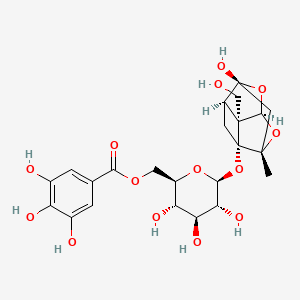

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1R,2S,3R,5R,6R,8S)-6-hydroxy-2-(hydroxymethyl)-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O14/c1-20-6-22(32)12-4-23(20,21(12,7-24)19(36-20)37-22)35-18-16(30)15(29)14(28)11(34-18)5-33-17(31)8-2-9(25)13(27)10(26)3-8/h2-3,11-12,14-16,18-19,24-30,32H,4-7H2,1H3/t11-,12-,14-,15+,16-,18+,19-,20+,21+,22-,23+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUMDOEIOARUSRC-PUFBVGNSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3(C4CC1(C4(C(O2)O3)CO)OC5C(C(C(C(O5)COC(=O)C6=CC(=C(C(=C6)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@]3([C@@H]4C[C@]1([C@@]4([C@H](O2)O3)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C6=CC(=C(C(=C6)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。